
Retagliptin
Descripción general
Descripción
Retagliptin (SP2086) is a selective, competitive, and orally active dipeptidyl peptidase-4 (DPP-4) inhibitor developed by Jiangsu HengRui Medicine for treating type 2 diabetes mellitus (T2DM). Its primary mechanism involves inhibiting DPP-4, an enzyme that degrades incretin hormones like glucagon-like peptide-1 (GLP-1), thereby enhancing insulin secretion and suppressing glucagon release .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de retagliptina implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del núcleo de imidazopirazina, la introducción del grupo trifluorometilo y el acoplamiento del derivado de aminoácido . Las condiciones de reacción normalmente implican el uso de bases fuertes, como el hidruro de sodio, y diversos disolventes, incluidos la dimetilformamida y el tetrahidrofurano .
Métodos de producción industrial
La producción industrial de retagliptina sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo involucrando el uso de reactores automatizados y sistemas de flujo continuo . El producto final se purifica mediante técnicas como la recristalización y la cromatografía .
Análisis De Reacciones Químicas
Core Synthetic Pathway of Retagliptin
This compound’s synthesis begins with ethyl 4-oxopiperidine-1-carboxylate (3 ) and progresses through six key steps :
Reaction Step | Reagents/Conditions | Outcome/Intermediate |
---|---|---|
Enamine alkylation | Ethyl acrylate, Dean–Stark conditions | δ-Keto ester (4 ) |
O-Methyl oxime formation | Methoxyamine hydrochloride in pyridine | Oxime (5 ) (1:1.5 isomer ratio) |
Bicyclic lactam formation | Raney Nickel, 7 N ammonia in methanol, H₂ | Lactam diastereomers (7a/7b ) |
Thiolactam conversion | Lawesson’s reagent | Thiolactams (8a/8b ) |
Tricyclic triazole synthesis | 2,2,2-Trifluoroacetohydrazide, toluene reflux | Final scaffolds (9a/9b ) |
The stereochemistry of intermediates 7a and 7b was resolved via single-crystal X-ray crystallography .
Enamine Alkylation
-
Reactants : Ethyl 4-oxopiperidine-1-carboxylate + ethyl acrylate
-
Mechanism : Nucleophilic addition of the enamine to ethyl acrylate, facilitated by Dean–Stark trapping of water.
Lactam Cyclization
-
Conditions : Raney Nickel catalytic hydrogenation under 7 N ammonia in methanol.
-
Outcome : Forms bicyclic lactams (7a/7b ) with distinct stereochemistry, separable via flash chromatography .
Thiolactam Formation
-
Reagent : Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).
-
Role : Converts lactam carbonyl groups to thiolactams (8a/8b ), enhancing reactivity for subsequent triazole formation .
Alternative Synthetic Routes
A modified pathway for 5-membered lactam derivatives involves:
Step | Reagents/Conditions | Intermediate |
---|---|---|
Reductive amination | Benzylamine, NaBH(OAc)₃ in 1,2-dichloroethane | Substituted benzylamine (26 ) |
Trans-esterification | 0.6 M HCl in methanol | Methyl ester (27 ) |
Catalytic hydrogenation | Pd/C in methanol under H₂ | Intermediate for lactam closure |
Lactam ring closure | K₂CO₃ in methanol | Bicyclic lactams (28/29 ) |
This route avoids isomer separation challenges but requires precise stoichiometric control .
Stereochemical Considerations
-
Challenge : Diastereomers 7a and 7b could not be distinguished via NMR due to overlapping signals.
-
Resolution : X-ray crystallography confirmed the relative configurations, enabling selective functionalization .
Analytical Characterization
This compound and its metabolites were quantified using LC-MS/MS with the following parameters :
Matrix | Analyte | LLOQ (ng mL⁻¹) | Linear Range (ng mL⁻¹) |
---|---|---|---|
Plasma | This compound | 0.1 | 0.1–200 |
This compound acid | 0.3 | 0.3–200 | |
Feces | This compound | 1.0 | 1.0–200 |
Functional Group Reactivity
-
Triazole Moiety : Enhances binding to DPP-4 via hydrogen bonding with Ser209 and Arg358 .
-
Fluorinated Side Chain : Improves metabolic stability and bioavailability.
This synthesis underscores this compound’s structural complexity, with iterative optimization of reaction conditions and stereochemical control being pivotal to its efficacy as a therapeutic agent .
Aplicaciones Científicas De Investigación
Type 2 Diabetes Management
Retagliptin has been extensively studied as both monotherapy and in combination with other antidiabetic agents, such as metformin and henagliflozin.
- Monotherapy : In phase II trials, this compound demonstrated significant reductions in HbA1c levels among patients with type 2 diabetes. A study indicated that this compound at a dosage of 100 mg once daily resulted in an HbA1c reduction of -0.82% compared to placebo after 16 weeks .
- Combination Therapy : In a multicenter phase III trial, this compound was evaluated as an add-on to metformin in patients inadequately controlled on metformin alone. Results showed that 26.4% of patients achieved HbA1c levels below 7% with this compound compared to only 4.6% in the placebo group .
Study Type | Dosage | HbA1c Reduction | Patient Group | Outcome |
---|---|---|---|---|
Phase II | 100 mg QD | -0.82% | T2D patients | Significant reduction |
Phase III | 100 mg QD + Metformin | -0.82% | T2D patients inadequately controlled | Higher achievement of target HbA1c |
Autophagy Modulation
Recent studies have explored the role of this compound in autophagy regulation, particularly in melanogenesis. Research demonstrated that this compound could activate autophagy pathways in B16F1 cells, inhibiting α-MSH-stimulated melanogenesis . This suggests potential applications in dermatological conditions related to pigmentation.
Case Study 1: Efficacy in Chinese Patients
In a multicenter trial involving Chinese patients with type 2 diabetes, this compound was administered as an add-on therapy to metformin. The study highlighted that a significant proportion of participants achieved target HbA1c levels, showcasing this compound's efficacy in diverse populations .
Case Study 2: Combination Therapy with Henagliflozin
Another study assessed the combination of this compound and henagliflozin versus individual therapies. The results indicated enhanced glycemic control when both agents were used together compared to their monotherapies, suggesting synergistic effects that may improve patient outcomes .
Safety Profile
This compound has demonstrated a favorable safety profile across various studies. Adverse events reported were comparable to those observed in placebo groups, with no severe hypoglycemic episodes noted during trials . However, slight increases in lipase and amylase levels were observed, warranting monitoring during treatment.
Mecanismo De Acción
La retagliptina ejerce sus efectos inhibiendo la enzima DPP-4, que es responsable de la degradación de las hormonas incretinas como el GLP-1 y el GIP . Al inhibir la DPP-4, la retagliptina aumenta los niveles de estas hormonas, lo que lleva a un aumento de la secreción de insulina y una disminución de la liberación de glucagón de forma dependiente de la glucosa . Esto da como resultado una mejora en el control glucémico y una reducción de los niveles de glucosa en sangre .
Comparación Con Compuestos Similares
Pharmacodynamic and Clinical Efficacy
Table 1: Efficacy of DPP-4 Inhibitors in HbA1c Reduction
This compound demonstrates comparable or superior HbA1c reduction relative to other DPP-4 inhibitors, with a rapid onset of action (significant HbA1c decline by 16 weeks) . Unlike Sitagliptin, which may suppress autophagy in lung injury models via p62-Keap1-Nrf2 signaling, this compound enhances autophagic flux in melanocytes through ULK1-dependent pathways, suggesting divergent mechanisms in non-glycemic effects .
Pharmacokinetics and Metabolism
Table 2: Pharmacokinetic Parameters of DPP-4 Inhibitors
This compound’s active metabolite, this compound acid, accounts for 71.7% of urinary excretion in patients with normal renal function, necessitating dose reductions in moderate-to-severe renal impairment .
Unique Mechanisms: Autophagy and Melanophagy
This autophagy activation is ULK1-dependent, as shown by SBI-0206965 (ULK1 inhibitor) reversing melanin degradation effects .
Actividad Biológica
Retagliptin is a novel dipeptidyl peptidase-4 (DPP-4) inhibitor, primarily developed for the treatment of type 2 diabetes mellitus (T2DM). Its biological activity is characterized by its ability to enhance insulin secretion and reduce glucagon levels in response to meals, thereby improving glycemic control. This article explores the biological mechanisms, efficacy in clinical studies, and potential applications of this compound, supported by data tables and research findings.
This compound functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By preventing the breakdown of these hormones, this compound increases their levels, leading to enhanced insulin secretion from the pancreas and decreased glucagon release from alpha cells in the pancreas. This dual action helps lower blood glucose levels effectively.
Key Mechanisms:
- Inhibition of DPP-4 : Leads to increased levels of GLP-1 and GIP (gastric inhibitory polypeptide).
- Enhanced Insulin Secretion : Promotes glucose-dependent insulin release.
- Reduced Glucagon Levels : Decreases hepatic glucose production.
Efficacy in Clinical Trials
This compound has been evaluated in several clinical trials to assess its efficacy and safety profile. Notable studies include:
- Phase 1 Trials : These trials demonstrated this compound's pharmacokinetics and its dose-dependent inhibition of DPP-4 activity. The results indicated a significant correlation between plasma concentration and DPP-4 inhibition ratios, suggesting effective glycemic control potential without severe adverse effects .
- Phase 3 Trials : A multicenter trial assessed this compound as an add-on therapy to metformin in patients inadequately controlled by metformin alone. The results showed a significant reduction in HbA1c levels compared to placebo:
- Combination Therapy Studies : Research on the combination of this compound with henagliflozin indicated improved glycemic control compared to individual agents:
Case Studies
Several case studies have highlighted the practical application of this compound in clinical settings:
- Case Study 1 : A patient with T2DM on metformin therapy was switched to a combination therapy including this compound, resulting in improved glycemic control and reduced body weight over a 24-week period.
- Case Study 2 : In another instance, patients receiving this compound experienced fewer gastrointestinal side effects compared to those on traditional therapies like sulfonylureas.
Data Tables
The following table summarizes key findings from clinical studies involving this compound:
Study Type | Treatment Group | Change in HbA1c (%) | Statistical Significance |
---|---|---|---|
Phase 3 Trial | This compound + Metformin | -0.82 | P < .0001 |
Combination Study | This compound + Henagliflozin | -1.51 | P < .0001 |
Phase 1 Trial | This compound (various doses) | Dose-dependent effect | N/A |
Q & A
Basic Research Questions
Q. What experimental methods are used to assess Retagliptin’s selectivity and competitive inhibition of DPP-4?
this compound’s selectivity for DPP-4 is typically evaluated using in vitro enzymatic assays with recombinant human DPP-4 and related proteases (e.g., DPP-8, DPP-9). Competitive inhibition is measured via kinetic studies using fluorogenic substrates (e.g., Gly-Pro-pNA), where IC50 values are determined under varying concentrations of this compound. Cross-reactivity with other enzymes (e.g., Cathepsin C) should be ruled out using selective inhibitors like BI 1291583 .
Q. How should researchers design pharmacokinetic (PK) studies for this compound in preclinical models?
Key parameters include oral bioavailability, plasma half-life, and tissue distribution. Use high-performance liquid chromatography (HPLC) or liquid chromatography–tandem mass spectrometry (LC-MS/MS) for quantification. For renal impairment studies, stratify subjects by creatinine clearance (e.g., mild, moderate, severe dysfunction) and adjust doses accordingly (e.g., 100 mg/d for normal function vs. 25 mg/d for severe dysfunction) .
Q. What are the stability requirements for this compound phosphate in experimental formulations?
this compound phosphate powder should be stored at -20°C for long-term stability (3 years), while solutions in solvents (e.g., DMSO) require storage at -80°C (1 year). Avoid freeze-thaw cycles to prevent degradation. Validate stability using accelerated testing under varying pH and temperature conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound?
Discrepancies may arise from differences in protein binding, metabolic clearance, or tissue penetration. Conduct in vivo PK/PD studies in diabetic rodent models (e.g., streptozotocin-induced mice) to correlate plasma drug levels with glucose-lowering effects. Use physiologically based pharmacokinetic (PBPK) modeling to account for species-specific metabolism .
Q. What methodological challenges arise in studying this compound’s combination therapies with SGLT-2 inhibitors?
Fixed-dose combinations require dose-ranging studies to identify synergistic effects on glycemic control without overlapping toxicity. Use factorial design experiments to test multiple ratios (e.g., this compound + empagliflozin). Monitor biomarkers like HbA1c and urinary glucose excretion. Clinical trial simulations can optimize dosing schedules .
Q. How should bioanalytical methods be validated for this compound in complex biological matrices?
Employ LC-MS/MS with deuterated internal standards to improve precision. Validate methods for specificity, sensitivity (LOQ ≤ 1 ng/mL), and matrix effects (e.g., hemolyzed plasma). For high-throughput analysis, consider direct analysis in real-time mass spectrometry (DART-MS), though it may require optimization for ion suppression .
Q. What strategies are recommended for dose adjustment in patients with renal impairment?
Conduct PK studies in cohorts stratified by renal function (e.g., eGFR ≥90, 60–89, 30–59, <30 mL/min). Measure this compound’s renal clearance and adjust doses proportionally (e.g., 50 mg/d for moderate impairment). Avoid use in end-stage renal disease (ESRD) due to insufficient excretion .
Q. How can researchers evaluate this compound’s potential drug-drug interactions (DDIs)?
Use human liver microsomes to assess CYP450 metabolism (e.g., CYP3A4, CYP2C8). For transporter-mediated interactions, perform in vitro assays with OATP1B1/3 or P-gp transfected cells. Clinical DDI studies should co-administer this compound with probe substrates (e.g., midazolam for CYP3A4) .
Q. Key Methodological Recommendations
- For in vivo efficacy studies, use BALB/c mice to assess autonomic activities and synergy sleep effects at doses up to 40 mg/kg .
- In PK studies, ensure compliance with NIH guidelines for preclinical reporting to enhance reproducibility .
- Avoid non-scientific sources (e.g., commercial databases) for chemical data; prioritize peer-reviewed studies .
Propiedades
IUPAC Name |
methyl 7-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F6N4O3/c1-32-17(31)16-14-8-28(2-3-29(14)18(27-16)19(23,24)25)15(30)6-10(26)4-9-5-12(21)13(22)7-11(9)20/h5,7,10H,2-4,6,8,26H2,1H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIAMRXFUJLYEF-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)CC(CC3=CC(=C(C=C3F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F6N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174122-54-3 | |
Record name | Retagliptin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174122543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Retagliptin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14898 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RETAGLIPTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/328C4R3P9L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.